molecular formula C23H15Br2N3O2S B2736714 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 325986-45-6

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2736714
CAS No.: 325986-45-6
M. Wt: 557.26
InChI Key: CEXKQDWUYQWMTF-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a synthetic small molecule characterized by a thiazole core symmetrically functionalized with benzamide groups. This structure is of significant interest in medicinal chemistry and pharmacological research. Compounds within the N-(thiazol-2-yl)benzamide class have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . Research into these analogs suggests they act via state-dependent, non-competitive antagonism, potentially targeting the transmembrane and/or intracellular domains of the receptor, making them valuable pharmacological tools for elucidating ZAC's physiological functions . Furthermore, structurally related thiazole-benzamide hybrids have demonstrated promising antimicrobial and anticancer activities in biological screenings . These compounds have shown efficacy against a range of bacterial species, including Staphylococcus aureus and Escherichia coli , as well as antiproliferative activity against human breast adenocarcinoma cell lines (MCF7) . The presence of the thiazole ring, a privileged scaffold in drug discovery, is often associated with diverse biological properties, underscoring the research value of this compound for developing new therapeutic agents . This product is provided for research purposes to support investigations in ion channel pharmacology, oncology, infectious disease, and chemical biology. FOR RESEARCH USE ONLY. Not for human or diagnostic use.

Properties

IUPAC Name

3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2N3O2S/c24-17-5-1-3-15(11-17)21(29)26-19-9-7-14(8-10-19)20-13-31-23(27-20)28-22(30)16-4-2-6-18(25)12-16/h1-13H,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXKQDWUYQWMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzoyl chloride with 2-aminothiazole, followed by further reactions with 4-aminobenzamide . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Substituent Variations

The following table highlights key structural differences and similarities with analogs from the evidence:

Compound Name/ID Key Substituents/Features Molecular Formula Biological Activity/Notes Reference
Target Compound Dual 3-bromobenzamide groups on thiazole-phenyl scaffold C₁₆H₁₂Br₂N₃O₂S Potential SCPI (sterol-carrying protein inhibitor) activity inferred from bromine motifs
9c () 4-Bromophenyl-thiazole with acetamide linker C₁₉H₁₅BrN₄O₂S Tested for α-glucosidase inhibition; IC₅₀ = 0.98 µM (superior to acarbose)
EMAC2060 () Methoxy and hydrazine-linked thiazole C₂₅H₂₀ClN₃O₃S Lower synthesis yield (<80%); anti-HIV activity under evaluation
RIZ 021 () 3-Bromo-benzamide with 2-pyridinyl-thiazole C₁₅H₁₀BrN₃OS Antimycobacterial activity (MIC = 1.56 µg/mL against M. tuberculosis)
338397-07-2 () Trifluoromethylphenyl-thiazole and 4-bromophenyl-benzamide C₂₃H₁₄BrF₃N₂OS Enhanced hydrophobicity; potential kinase inhibitor
3-Nitro Analog () 3-Nitro group instead of bromine; sulfamoylphenyl linker C₁₆H₁₂N₄O₅S₂ Nitro group may confer redox activity; no reported bioactivity
Key Observations:
  • Bromine vs. Other Halogens/Substituents : The Target Compound’s dual bromines likely enhance binding affinity through hydrophobic and halogen-bonding interactions compared to chlorine (e.g., EMAC2061 ) or nitro groups ().
  • Thiazole Linker Modifications : The Target Compound’s direct phenyl-thiazole linkage contrasts with acetamide (9c) or sulfamoyl () linkers, which may alter conformational flexibility and target engagement .

Physicochemical Properties

Property Target Compound 9c () 338397-07-2 ()
Molecular Weight (g/mol) 436.95 443.31 503.33
LogP (Predicted) ~4.2 ~3.8 ~5.1
Solubility Low (high lipophilicity) Moderate (acetamide linker) Very low (CF₃ group)
  • The Target Compound’s higher logP compared to 9c may limit aqueous solubility but improve membrane permeability .

Biological Activity

3-bromo-N-{4-[4-(3-bromobenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC18H16Br2N4OS
Molecular Weight440.21 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety is known to facilitate binding to various biological targets, potentially modulating their activity.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms such as:

  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to cell cycle disruption.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity. The mechanisms may include:

  • Disruption of Cell Membranes : Compounds can integrate into microbial membranes leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Interference with DNA or RNA synthesis pathways.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Effects : A study conducted on a series of thiazole derivatives found that specific substitutions on the thiazole ring enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

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